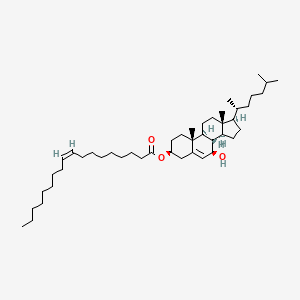
7-OH-Cholesteryl-3-oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-OH-Cholesteryl-3-oleate is a compound belonging to the class of oxysterols, which are oxygenated derivatives of cholesterol. This compound is characterized by the presence of a hydroxyl group at the 7th position and an oleate ester at the 3rd position of the cholesterol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-OH-Cholesteryl-3-oleate typically involves the esterification of 7beta-hydroxycholesterol with oleic acid. This reaction is often catalyzed by chemical agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions to prevent the degradation of the sensitive hydroxyl group .
Industrial Production Methods: The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-OH-Cholesteryl-3-oleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as Jones reagent or pyridinium chlorochromate (PCC) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7beta-hydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
7-OH-Cholesteryl-3-oleate has been extensively studied for its potential therapeutic applications:
Wirkmechanismus
The mechanism by which 7-OH-Cholesteryl-3-oleate exerts its effects involves several molecular targets and pathways:
Inhibition of Cholesterol Biosynthesis: The compound inhibits the endogenous cholesterol biosynthesis in the brain, which is correlated with reduced astrocyte proliferation and tumor growth.
Antitumor Activity: It has been shown to induce apoptosis in glioblastoma cells, likely through the modulation of cholesterol metabolism and signaling pathways.
Neuroprotective Effects: The compound promotes serotonergic reinnervation in the lesioned spinal cord by reducing glial reaction.
Vergleich Mit ähnlichen Verbindungen
7alpha-Hydroxycholesteryl 3-oleate: Similar structure but with an alpha-hydroxyl group at the 7th position.
7-Ketocholesteryl 3-oleate: Contains a keto group at the 7th position instead of a hydroxyl group.
7beta-Hydroxycholesterol: Lacks the oleate ester at the 3rd position
Comparison:
7-OH-Cholesteryl-3-oleate vs. 7alpha-Hydroxycholesteryl 3-oleate: The beta-hydroxyl group in this compound is more effective in inhibiting glioblastoma growth compared to the alpha-hydroxyl group.
This compound vs. 7-Ketocholesteryl 3-oleate: Both compounds exhibit antitumor activity, but the presence of the hydroxyl group in this compound provides additional neuroprotective effects.
This compound vs. 7beta-Hydroxycholesterol: The esterification with oleic acid enhances the compound’s lipophilicity and its ability to be incorporated into liposomal formulations for targeted delivery.
Eigenschaften
CAS-Nummer |
141099-60-7 |
|---|---|
Molekularformel |
C45H78O3 |
Molekulargewicht |
667.116 |
IUPAC-Name |
[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-41,43,46H,7-13,16-32H2,1-6H3/b15-14-/t35-,37+,38-,39+,40+,41+,43+,44+,45-/m1/s1 |
InChI-Schlüssel |
MEOFSGIGKMJGOJ-FTKDFQSGSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4C(C)CCCC(C)C)C)C |
Synonyme |
7-hydroxycholesteryl-3-oleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















